molecular formula C20H17F3N2O3 B2363578 N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide CAS No. 1396858-00-6

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide

Cat. No. B2363578
M. Wt: 390.362
InChI Key: PSNBWBFEKCQVSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Scientific Research Applications

Synthesis and Characterization

  • A study detailed an efficient method for the preparation of substituted 6H-isoindolo[2,1-a]indol-6-ones, significant structural components in a variety of naturally occurring and pharmacologically active compounds. The method relies on palladium-catalyzed intramolecular cycloaminocarbonylation, demonstrating the versatility of such structures for further synthetic elaboration (Liu et al., 2017).
  • Research on N-(piperidylalkyl)trifluoroethoxybenzamides highlighted their synthesis and evaluation for oral antiarrhythmic activity, showing the pharmacological potential of similar structures (Banitt et al., 1977).

Chemical Transformations and Applications

  • The synthesis of indoles and oxindoles from N-(tert-butoxycarbonyl-2-alkylanilines was investigated, illustrating the transformation capabilities of these structures into pharmacologically relevant compounds (Clark et al., 1991).
  • A study on the development of novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and related compounds as CFM-1 analogs explored their design, synthesis, and anticancer activity, demonstrating the therapeutic potential of these structures (Alafeefy et al., 2015).

Novel Synthetic Approaches and Potential Drug Discovery

  • The cobalt-catalyzed direct C-H carbonylative synthesis of free (NH)-Indolo[1,2-a]quinoxalin-6(5H)-ones was developed, showcasing an innovative approach to constructing complex molecules with potential as PARP-1 inhibitors (Gao et al., 2020).
  • An ultrasound-assisted synthesis method for 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide was reported, highlighting its anti-tubercular activity and emphasizing the role of innovative synthetic techniques in drug discovery (Nimbalkar et al., 2018).

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O3/c21-20(22,23)28-16-7-4-13(5-8-16)18(26)24-15-6-3-12-9-10-25(17(12)11-15)19(27)14-1-2-14/h3-8,11,14H,1-2,9-10H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNBWBFEKCQVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide

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